3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide
Description
The compound 3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide features a pyrazole-5-carboxamide core linked to a furan-2-yl group at position 3 and a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl substituent at the carboxamide nitrogen. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the furan ring contributes to π-π interactions in target binding .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-18-17(25-22-10)11-4-6-12(7-5-11)19-16(23)14-9-13(20-21-14)15-3-2-8-24-15/h2-9H,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPBLCBDJWSPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of precursor molecules. The general synthetic route includes:
- Formation of the pyrazole ring through the reaction of furan derivatives with hydrazine derivatives.
- Introduction of the oxadiazole moiety via cyclization reactions involving appropriate carboxylic acids or hydrazides.
- Final modifications to achieve the desired carboxamide functionality.
Antimicrobial Activity
Research indicates that compounds related to pyrazole derivatives exhibit promising antimicrobial properties. For instance, derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. In vitro studies suggest that these compounds can be effective against a range of bacterial strains, including E. coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, it has demonstrated cytotoxic effects against several cancer cell lines such as:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
In these studies, the compound exhibited IC50 values indicating effective inhibition of cell proliferation . Mechanistically, it may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various in vivo models. For example, in a carrageenan-induced paw edema model, certain derivatives displayed up to 85% inhibition compared to standard anti-inflammatory drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with critical metabolic pathways.
- Anticancer Mechanism : The compound induces apoptosis through caspase activation and alters signaling pathways involved in cell survival.
- Anti-inflammatory Mechanism : It modulates the expression of cytokines and chemokines involved in inflammatory responses.
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to significantly reduce cell viability in HepG2 cells at concentrations as low as 6 µM. The activation of apoptotic markers was confirmed via flow cytometry analysis .
Case Study 2: Anti-inflammatory Activity
In an animal model for inflammation, compounds similar to this compound showed a dose-dependent reduction in edema formation. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to similar structures, a comparison table is included below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Effective against E. coli, S. aureus | Significant cytotoxicity against HCT116 and MCF7 | High inhibition of TNFα and IL6 |
| 5-(Furan-2-yl)-1H-pyrazole | Moderate activity against Gram-positive bacteria | Moderate cytotoxicity against A549 cells | Lower anti-inflammatory effects |
| 3-Amino-pyrazole derivatives | Variable effectiveness depending on substitution | High activity against multiple cancer lines | Comparable anti-inflammatory effects |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and oxadiazole moieties. For instance:
- A derivative similar to 3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide exhibited significant growth inhibition against various cancer cell lines. The percent growth inhibitions (PGIs) against specific cancer lines were reported as follows:
Antimicrobial Activity
Compounds with similar structures have demonstrated notable antimicrobial properties. The presence of the furan and oxadiazole rings enhances their interaction with microbial targets. For example:
| Compound Type | Biological Activity |
|---|---|
| 1,3,4-Oxadiazole Derivatives | Antimicrobial and anticancer |
| 1,3-Thiadiazole Derivatives | Antiviral and anti-inflammatory |
| Benzothiazole Compounds | Antitubercular activity |
The structural combination of oxadiazole and furan may confer unique mechanisms of action against microbial pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been documented. The incorporation of specific substituents can modulate inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models.
Case Studies
Several case studies have explored the pharmacological effects of compounds with similar structures:
- Anticancer Studies : Investigations into the efficacy of pyrazole derivatives against human cancer cell lines have shown promising results, leading to further exploration in clinical settings.
- Antimicrobial Evaluations : Studies focusing on the interaction between oxadiazole derivatives and bacterial enzymes have demonstrated significant inhibitory effects on bacterial growth.
- Inflammation Models : Animal studies assessing the anti-inflammatory properties of these compounds have indicated potential therapeutic benefits in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analogs with 1,2,4-Oxadiazole and Pyrazole Moieties
Compounds sharing the pyrazole-oxadiazole scaffold but differing in substituents are critical for understanding structure-activity relationships (SAR):
Key Observations :
Pyrazole-Carboxamide Derivatives (Lacking Oxadiazole)
describes pyrazole-carboxamides (e.g., 3a–3p) with chloro, cyano, and aryl substituents:
Comparison with Target Compound :
Furan-Containing Analogs
–11 highlights compounds with furan and isoxazole motifs:
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-diketones. For 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid:
Reagents :
Mechanism :
- In situ generation of the diketone intermediate.
- Cyclization with hydrazine to yield pyrazole-5-carboxylate.
Yield : 68–72% after recrystallization (ethanol/water).
Oxadiazole Ring Synthesis
The 3-methyl-1,2,4-oxadiazole moiety is prepared via cyclodehydration of amidoximes:
Amide Coupling
The final step involves coupling the pyrazole-5-carboxylic acid with 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline:
Activation :
- Carboxylic acid activated using EDCI (1.2 equiv) and HOBt (0.5 equiv) in DMF.
Coupling :
Yield : 78% after precipitation (ethyl acetate/hexane).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (pyrazole) | 8 h | 15 min |
| Yield | 68% | 82% |
| Solvent | Ethanol | DMF |
Procedure :
One-Pot Oxadiazole-Pyrazole Assembly
Integrated synthesis under microwave conditions:
Steps :
- Simultaneous cyclocondensation of amidoxime and pyrazole precursors.
- In situ activation/coupling using TBTU as a coupling agent.
Advantages :
Optimization and Process Chemistry
Solvent Screening for Amide Bond Formation
Comparative solubility and reactivity in polar aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 65 |
| THF | 7.5 | 42 |
Temperature Effects on Oxadiazole Cyclization
Higher temperatures favor ring closure but risk decomposition:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 100 | 6 | 72 |
| 120 | 4 | 85 |
| 140 | 3 | 68 |
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrazole-H).
- δ 7.89–7.12 (m, 6H, aromatic).
- δ 2.41 (s, 3H, oxadiazole-CH₃).
HRMS (ESI+) :
Purity Analysis
HPLC conditions:
- Column: C18 (4.6 × 250 mm, 5 µm).
- Mobile phase: MeCN/H₂O (70:30).
- Retention time: 6.8 min; purity: 98.7%.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 4-furan-2-yl derivatives) form due to:
Oxadiazole Hydrolysis
The oxadiazole ring is susceptible to acidic/basic hydrolysis:
- Mitigation: Avoid aqueous workup above pH 9.
- Alternative: Use non-hydrolytic catalysts (e.g., FeCl₃).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 11 |
| Atom Economy (%) | 64 | 89 |
Flow systems reduce waste via precise stoichiometric control.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of furan-2-yl and pyrazole precursors. For example, oxadiazole formation often requires cyclization using reagents like thiosemicarbazide under reflux conditions . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C for oxadiazole ring closure), and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC ensures intermediate purity before proceeding to the final carboxamide coupling step .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the furan, pyrazole, and oxadiazole moieties. Key signals include:
- ¹H NMR : Furan protons (δ 6.2–7.4 ppm), pyrazole NH (δ ~12 ppm), and aromatic protons from the phenyl group (δ 7.3–8.1 ppm).
- ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm) and oxadiazole C=N (δ ~150 ppm) .
Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy verifies carboxamide C=O stretching (~1650 cm⁻¹) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Contaminants often include unreacted intermediates (e.g., uncyclized oxadiazole precursors) or byproducts from incomplete coupling reactions. Column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively removes polar impurities .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent effects). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity assays) and validate via orthogonal methods. For example, if a cytotoxicity assay contradicts enzyme inhibition results, perform surface plasmon resonance (SPR) to confirm target binding affinity . Statistical tools like Bland-Altman analysis quantify assay variability .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Oxadiazole ring : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions .
- Furan moiety : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking with aromatic residues in target proteins .
Test derivatives in enzyme inhibition (IC₅₀) and cellular uptake assays. Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .
Q. What experimental approaches are effective in elucidating the compound’s metabolic stability?
- Methodological Answer : Use liver microsomes (human or rodent) to simulate Phase I metabolism. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS. Key degradation pathways often involve oxidation of the furan ring or hydrolysis of the carboxamide bond. Compare half-life (t₁/₂) values across species to predict in vivo stability .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For kinetic solubility assays, prepare stock solutions in DMSO and dilute into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS). Alternatively, synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity .
Data Contradiction & Experimental Design
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural validation?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation but requires high-quality crystals. If NMR data conflicts (e.g., unexpected coupling constants), re-examine solvent effects or tautomeric forms. For example, pyrazole NH protons may exhibit variable chemical shifts depending on solvent polarity .
Q. What are best practices for designing dose-response studies when initial IC₅₀ values vary between replicates?
- Methodological Answer : Use a minimum of three biological replicates and two technical replicates per dose. Normalize data to vehicle controls and apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Outlier removal should follow Grubbs’ test (α = 0.05). If variability persists, validate via orthogonal assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
